REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][N:3]=1.[F:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][C:11]=1[O:17][CH3:18].C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(C)([O-])C.[Na+].OP([O-])(O)=O.[K+]>C1(C)C=CC=CC=1.ClCCl.CC#N>[Cl:1][C:2]1[CH:7]=[C:6]([NH:14][C:13]2[CH:15]=[CH:16][C:10]([F:9])=[C:11]([O:17][CH3:18])[CH:12]=2)[CH:5]=[CH:4][N:3]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
340.4 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)I
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
241.4 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(N)C=C1)OC
|
Name
|
tris(dibenzylidineacetone)dipalladium(0)
|
Quantity
|
26.5 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
191.9 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
KH2PO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N
|
Type
|
CUSTOM
|
Details
|
This reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12-18 hours
|
Duration
|
15 (± 3) h
|
Type
|
FILTRATION
|
Details
|
filtered through Celite™
|
Type
|
WASH
|
Details
|
The Celite™ was washed with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford the product
|
Type
|
CUSTOM
|
Details
|
This solid was collected
|
Type
|
CUSTOM
|
Details
|
dried for 12-18 hours under vacuum
|
Duration
|
15 (± 3) h
|
Type
|
CUSTOM
|
Details
|
Purification (Biotage Horizon HPFC chromatography system, SiO2, 90:9:1 dichloromethane:methanol:ammonium hydroxide)
|
Type
|
CUSTOM
|
Details
|
yielded a light brown solid (18, 169 mg, 47%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC(=C1)NC1=CC(=C(C=C1)F)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |